molecular formula C13H12ClNO B1318604 2-(3-Chlorophenoxy)-5-methylaniline CAS No. 946715-81-7

2-(3-Chlorophenoxy)-5-methylaniline

Cat. No.: B1318604
CAS No.: 946715-81-7
M. Wt: 233.69 g/mol
InChI Key: HRAVQNKEACEBQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of 2-(3-Chlorophenoxy)-5-methylaniline in Chemical Sciences Research

The significance of this compound in chemical research stems from its structural motifs, which are prevalent in pharmaceutically active compounds and functional materials. The phenoxy-aniline backbone is a key feature in a number of compounds with diverse biological activities. The introduction of a chloro-substituent on the phenoxy ring and a methyl group on the aniline (B41778) ring can significantly influence the compound's electronic properties, lipophilicity, and steric hindrance, thereby modulating its reactivity and potential biological interactions.

Research into analogous phenoxyaniline (B8288346) derivatives has revealed their potential as inhibitors of the Na+/Ca2+ exchange system, a target for therapeutic intervention in conditions related to calcium overload. google.com While specific research on this compound is not yet widely published, its structural similarity to these known bioactive molecules suggests its potential as a candidate for similar applications, warranting further investigation.

Historical Context of Research on Phenoxy-Aniline Derivatives

The study of phenoxy-aniline derivatives is rooted in the broader history of aromatic amine and ether synthesis. The development of synthetic methodologies for the formation of the ether linkage between an aromatic ring and a phenol (B47542) has been a cornerstone of organic chemistry. Seminal contributions in this area include the Ullmann condensation, a copper-catalyzed reaction for the formation of diaryl ethers. organic-chemistry.org This classical method, though often requiring harsh reaction conditions, has been a foundational technique for accessing phenoxy-aniline scaffolds.

More recently, the advent of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines and their derivatives. These methods offer milder reaction conditions and broader substrate scope, providing more efficient pathways to complex molecules like this compound. The continuous evolution of these synthetic tools has been pivotal in enabling the exploration of the chemical space around phenoxy-aniline derivatives.

Current Research Trajectories and Gaps for this compound

Current research on phenoxy-aniline derivatives is largely focused on the synthesis of new analogues and the evaluation of their biological activities. The exploration of different substitution patterns on both the phenoxy and aniline rings is a key strategy to develop structure-activity relationships and identify compounds with enhanced potency and selectivity for specific biological targets.

A significant gap in the current body of research is the specific investigation of this compound. There is a notable absence of published studies detailing its synthesis, characterization, and potential applications. This presents a clear opportunity for future research to fill this void. Key areas for investigation include:

Development of an optimized synthetic route: While plausible synthetic pathways can be proposed based on established methods like the Ullmann condensation or Buchwald-Hartwig amination, the specific conditions for the efficient synthesis of this compound need to be experimentally determined and optimized.

Thorough physicochemical and spectroscopic characterization: Detailed analysis of the compound's properties, including its melting point, boiling point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry), is essential for its unambiguous identification and to provide a foundation for further studies.

Exploration of its potential applications: Systematic screening of this compound for various biological activities, drawing inspiration from the known properties of related phenoxy-aniline derivatives, could uncover novel therapeutic or material science applications.

The following data tables provide information on the likely starting materials for the synthesis of this compound, as specific data for the target compound is not currently available in the public domain.

Table 1: Properties of Starting Material - 2-Chloro-5-methylaniline

PropertyValueReference
CAS Number 95-81-8 sigmaaldrich.com
Molecular Formula C₇H₈ClN sigmaaldrich.com
Molecular Weight 141.60 g/mol sigmaaldrich.com
Appearance Powder or solid sigmaaldrich.com
Melting Point 29-30 °C sigmaaldrich.com
Boiling Point 228-230 °C sigmaaldrich.com
Flash Point 107 °C sigmaaldrich.com

Table 2: Properties of Starting Material - 3-Chlorophenol (B135607)

PropertyValueReference
CAS Number 108-43-0 nih.gov
Molecular Formula C₆H₅ClO nih.gov
Molecular Weight 128.56 g/mol nih.gov
Appearance Needles or liquid nih.gov
Melting Point 33-35 °C nih.gov
Boiling Point 214 °C nih.gov
Flash Point 120 °C nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chlorophenoxy)-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-9-5-6-13(12(15)7-9)16-11-4-2-3-10(14)8-11/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAVQNKEACEBQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC(=CC=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 3 Chlorophenoxy 5 Methylaniline

Retrosynthetic Analysis of 2-(3-Chlorophenoxy)-5-methylaniline

A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection approaches, both centered on the diaryl ether bond.

Figure 1: Retrosynthetic Analysis of this compound

Generated mermaid

Route 1 (SNAr Approach): This disconnection involves the nucleophilic attack of a phenoxide on an activated aryl halide. The analysis suggests reacting 3-chlorophenol (B135607) with an appropriately substituted aniline (B41778), such as 2-fluoro- or 2-chloro-5-methylaniline. The nitro-substituted precursor, 4-chloro-2-nitrotoluene, can also be used, followed by reduction of the nitro group.

Route 2 (Cross-Coupling Approach): This strategy relies on metal-catalyzed reactions, such as the Ullmann or Buchwald-Hartwig couplings. Here, the disconnection leads to 3-chlorophenol and a halogenated methylaniline, typically a bromo or iodo derivative, which are more reactive in these coupling reactions.

Established Synthetic Routes to this compound

The synthesis of this compound is predominantly achieved through two main strategies: Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution is a viable method for synthesizing diaryl ethers. wikipedia.org This reaction typically involves the displacement of a halide from an aromatic ring by a nucleophile. wikipedia.org For the synthesis of this compound, this would involve the reaction of a 3-chlorophenoxide with an activated 5-methylaniline derivative. The aromatic ring undergoing substitution must be activated by electron-withdrawing groups, usually positioned ortho or para to the leaving group, to facilitate the attack of the nucleophile. libretexts.org

A common precursor used in SNAr approaches is 4-chloro-2-nitrotoluene. The nitro group in this precursor activates the chlorine atom for nucleophilic displacement by the phenoxide. The general reaction is as follows:

Reaction Scheme:

Generated code

The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, to deprotonate the phenol (B47542) and generate the more nucleophilic phenoxide. The subsequent reduction of the nitro group to an amine can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Fe/HCl, SnCl₂/HCl).

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-heteroatom bonds, including the C-O bond in diaryl ethers. researchgate.net

Ullmann Condensation: The Ullmann condensation is a classical method that uses a stoichiometric or catalytic amount of copper to couple an aryl halide with an alcohol or phenol. organic-chemistry.org In the context of synthesizing this compound, this would involve the reaction of a halogenated 5-methylaniline (e.g., 2-bromo-5-methylaniline) with 3-chlorophenol in the presence of a copper catalyst and a base. Traditional Ullmann reactions often require harsh conditions, such as high temperatures. organic-chemistry.org However, modern modifications using ligands can facilitate the reaction under milder conditions. nih.gov

Buchwald-Hartwig Amination: While primarily known for C-N bond formation, the Buchwald-Hartwig amination can also be adapted for C-O bond formation to synthesize diaryl ethers. researchgate.netyoutube.com This palladium-catalyzed reaction involves the coupling of an aryl halide or triflate with an alcohol or phenol. researchgate.net The synthesis of this compound via this method would entail reacting an appropriately halogenated 5-methylaniline with 3-chlorophenol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

Table 1: Comparison of Synthetic Routes

FeatureNucleophilic Aromatic Substitution (SNAr)Ullmann CondensationBuchwald-Hartwig Coupling
Catalyst None (base-mediated)Copper (Cu)Palladium (Pd)
Starting Materials Activated aryl halide (e.g., with NO₂ group), PhenolAryl halide, PhenolAryl halide/triflate, Phenol
Reaction Conditions Often requires elevated temperaturesTypically high temperatures, can be milder with ligandsGenerally milder conditions
Scope Limited by the need for activating groupsBroad scope for various aryl halides and phenolsVery broad scope, high functional group tolerance

Research into more efficient and environmentally friendly synthetic methods is ongoing. Some emerging strategies that could be applicable to the synthesis of this compound include:

Ligand-free Copper-Catalyzed Reactions: Recent studies have focused on developing ligand-free copper-catalyzed cascade reactions, which could simplify the reaction setup and reduce costs. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times compared to traditional heating methods for reactions like the Ullmann ether synthesis. organic-chemistry.org

Novel Catalyst Systems: The development of new catalyst systems, such as recyclable copper(II)-phosphaadamantanium sulfonate systems for reactions in water, offers greener alternatives. organic-chemistry.org

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include:

Catalyst and Ligand: In metal-catalyzed reactions, the choice of catalyst and ligand is critical. For Buchwald-Hartwig couplings, various palladium precatalysts and phosphine ligands (e.g., BINAP, XPhos) can be screened to find the optimal combination. For Ullmann reactions, the copper source (e.g., CuI, Cu₂O) and the use of ligands like 1,10-phenanthroline (B135089) can influence the reaction efficiency. nih.gov

Base: The choice of base is important in both SNAr and cross-coupling reactions. Common bases include potassium carbonate, cesium carbonate, and potassium phosphate. The strength and solubility of the base can significantly impact the reaction rate and yield.

Solvent: The solvent must be chosen to ensure the solubility of the reactants and to be compatible with the reaction conditions. Common solvents for these types of reactions include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), toluene, and dioxane.

Temperature and Reaction Time: These parameters are often optimized to ensure complete conversion of the starting materials while minimizing the formation of side products.

Table 2: Example of Optimized Reaction Conditions (Hypothetical)

ParameterCondition
Reaction Type Buchwald-Hartwig C-O Coupling
Aryl Halide 2-Bromo-5-methylaniline
Phenol 3-Chlorophenol
Catalyst Pd₂(dba)₃ (2 mol%)
Ligand XPhos (4 mol%)
Base K₃PO₄ (2 equivalents)
Solvent Toluene
Temperature 100 °C
Reaction Time 12 hours
Yield > 90%

Stereochemical Considerations in Synthesis

The molecule this compound does not possess any chiral centers. Therefore, stereochemical considerations are not applicable to its synthesis. The molecule is achiral and will not form enantiomers or diastereomers.

Green Chemistry Principles in this compound Synthesis

The industrial synthesis of specialized chemical intermediates such as this compound is increasingly scrutinized through the lens of green chemistry. The goal is to develop synthetic routes that are not only efficient and economically viable but also minimize environmental impact. While specific green protocols for this exact molecule are not extensively detailed in publicly available literature, the application of green chemistry principles can be extrapolated from modern advancements in the synthesis of analogous diaryl ethers. The primary synthetic route to such compounds involves the formation of a carbon-oxygen (C-O) bond between an aryl halide and a phenol, typically via cross-coupling reactions like the Ullmann condensation or the Buchwald-Hartwig amination.

The focus of green chemistry in this context is on improving key aspects of these traditional methods, including the use of safer solvents, development of more efficient and recyclable catalysts, and enhancement of energy efficiency.

Catalytic Strategies and Atom Economy

Traditional Ullmann C-O coupling reactions often required harsh conditions, including high temperatures and stoichiometric or supra-stoichiometric amounts of copper, leading to significant metallic waste and poor atom economy. Modern approaches focus on developing highly efficient catalytic systems that operate under milder conditions.

Advanced Catalytic Systems: The development of palladium- and copper-based catalysts with specialized ligands has revolutionized diaryl ether synthesis. organic-chemistry.org Ligands such as N,N-dimethylglycine can facilitate copper-catalyzed Ullmann-type reactions at significantly lower temperatures (e.g., 90°C). organic-chemistry.org Similarly, palladium-catalyzed Buchwald-Hartwig couplings, using bulky, electron-rich phosphine ligands, have expanded the scope and efficiency of C-O bond formation. organic-chemistry.orgwikipedia.org These catalytic systems dramatically reduce the amount of metal waste and allow for reactions to proceed under more energy-efficient conditions.

Safer Solvents and Reaction Media

A major contributor to the environmental impact of chemical processes is the use of hazardous solvents. unibo.it Solvents can account for 50-80% of the mass in a standard batch chemical operation and contribute significantly to life-cycle environmental impacts. nsf.gov

Replacement of Hazardous Solvents: Traditional syntheses of diaryl ethers often employ high-boiling point, polar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), toluene, or 1,4-dioxane. acsgcipr.org These solvents are associated with various health and environmental risks. Green chemistry research has identified safer alternatives. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, and methyl tert-butyl ether (MTBE) have been identified as superior green solvents for Buchwald-Hartwig cross-coupling reactions. nsf.gov

Solvent-Free and Aqueous Systems: The ideal green synthesis would eliminate the use of organic solvents altogether. Solvent-free, or neat, reaction conditions have been successfully developed for some Ullmann and Buchwald-Hartwig reactions, often aided by grinding or ball-milling techniques. researchgate.netrsc.org In some cases, water can be used as a reaction medium, particularly with the use of phase-transfer catalysts or specifically designed water-soluble ligands, representing a significant step towards a more sustainable process. researchgate.net

Energy Efficiency and Alternative Activation Methods

Reducing energy consumption is a core principle of green chemistry. This can be achieved by developing reactions that proceed at lower temperatures or by using alternative energy sources to drive the reaction more efficiently.

Microwave and Ultrasound Irradiation: Microwave-assisted and ultrasound-assisted syntheses have emerged as powerful tools in green chemistry. rsc.orgnih.gov These techniques can dramatically reduce reaction times from hours to minutes and often lead to higher product yields with fewer byproducts. rsc.orgmdpi.com The localized superheating effect of microwaves or the cavitation generated by ultrasound can provide the necessary activation energy more efficiently than conventional thermal heating.

The table below provides a hypothetical comparison between a traditional and a greener approach for a key step in the synthesis of a substituted diaryl ether, based on findings for analogous reactions.

Interactive Data Table: Comparison of Synthetic Methodologies for Diaryl Ether Formation

ParameterTraditional Ullmann SynthesisGreener Catalytic SynthesisGreen Advantage
Catalyst Copper (Cu) powder (stoichiometric)Pd(OAc)₂/RuPhos or CuI/N,N-dimethylglycine (catalytic, <5 mol%) organic-chemistry.orgresearchgate.netDrastic reduction in metal waste, higher efficiency.
Solvent DMF, Toluene, or 1,4-Dioxane acsgcipr.org2-MeTHF, MTBE, or water researchgate.netnsf.govUse of safer, often renewable, and less toxic solvents.
Base K₂CO₃ (Potassium Carbonate)Cs₂CO₃ (Cesium Carbonate) or K₃PO₄ (Potassium Phosphate) organic-chemistry.orgMilder bases can be more effective with modern catalysts.
Temperature High (150-210 °C)Mild to Moderate (Room Temp. to 110 °C) organic-chemistry.orgnsf.govSignificant energy savings and reduced byproduct formation.
Reaction Time 12 - 24 hours1 - 12 hours (or <30 mins with microwave) organic-chemistry.orgrsc.orgIncreased throughput and lower energy consumption.
Purification Difficult due to copper residueSimplified due to low catalyst loadingReduced waste from purification steps.

By integrating these green chemistry principles—utilizing advanced catalytic systems, selecting benign solvents, and employing energy-efficient technologies—the synthesis of this compound can be aligned with modern standards of sustainability, reducing its environmental footprint while maintaining high efficiency and product purity.

Chemical Reactivity and Transformation Studies of 2 3 Chlorophenoxy 5 Methylaniline

Reactions at the Aniline (B41778) Nitrogen Center

The nitrogen atom of the aniline group possesses a lone pair of electrons, making it a nucleophilic center and susceptible to reactions with electrophiles.

Electrophilic Substitution Reactions

The amino group is a strong activating group and ortho-, para-director for electrophilic aromatic substitution on the aniline ring. However, specific studies detailing reactions such as halogenation, nitration, or sulfonation on 2-(3-Chlorophenoxy)-5-methylaniline have not been identified. The directing effects of the existing substituents (the chloro-phenoxy group at the 2-position and the methyl group at the 5-position) would influence the regioselectivity of such reactions, but experimental outcomes are not documented.

Acylation and Alkylation Reactions

The nucleophilic nitrogen of the aniline is expected to readily undergo acylation with reagents like acyl chlorides or anhydrides to form the corresponding amides. Similarly, alkylation with alkyl halides would yield secondary or tertiary amines. While these are fundamental reactions of anilines, specific examples and conditions for this compound are not described in the available literature.

Redox Chemistry

The aniline moiety can undergo oxidation to form various products, including nitroso, nitro, or polymeric species, depending on the oxidizing agent and reaction conditions. Conversely, the diazonium salts derived from the aniline could be subject to reduction. No specific studies on the redox chemistry of this compound have been found.

Reactions at the Phenoxy Ether Linkage

The diaryl ether bond is generally stable due to the sp2-hybridized carbons and the delocalization of electrons.

Cleavage Reactions

Cleavage of the C-O ether bond in diaryl ethers typically requires strong reagents such as hydrohalic acids (like HBr or HI) at high temperatures, or potent Lewis acids. Catalytic methods involving transition metals have also been developed for this purpose. However, no literature specifically documents the cleavage of the phenoxy ether linkage in this compound.

Rearrangement Reactions

Certain diaryl ethers can undergo rearrangement reactions, such as the Smiles rearrangement, under specific basic conditions. These intramolecular nucleophilic aromatic substitutions are dependent on the electronic nature of the aromatic rings. There is no available data to confirm if this compound undergoes such rearrangements.

Reactions on the Aromatic Rings

The presence of two aromatic rings in this compound offers multiple sites for chemical modification. The aniline ring is highly activated towards electrophilic attack due to the powerful electron-donating effects of the amino group, with further activation from the methyl group. Conversely, the phenoxy ring is generally deactivated by the inductive effect of the chlorine atom, although the ether oxygen can donate electron density through resonance.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The regioselectivity of such reactions on this compound is dictated by the directing effects of the existing substituents.

On the aniline ring, the amino group is a potent ortho, para-director, and the methyl group also directs to its ortho and para positions. The combined effect of these groups strongly activates the positions ortho and para to the amino group. Specifically, the positions C4 and C6 are the most likely sites for electrophilic attack, with potential for substitution at C2 as well, though this is sterically hindered by the adjacent phenoxy group.

On the chlorophenoxy ring, the chloro group is a deactivating but ortho, para-directing substituent. The phenoxy ether linkage is also ortho, para-directing. Therefore, electrophilic substitution on this ring is predicted to occur at the positions ortho and para to the ether linkage, which are also influenced by the chloro substituent.

Reaction Type Predicted Major Product(s) on Aniline Ring Predicted Major Product(s) on Chlorophenoxy Ring Rationale
Nitration (HNO₃/H₂SO₄)2-(3-Chlorophenoxy)-5-methyl-4-nitroaniline2-(3-Chloro-4-nitrophenoxy)-5-methylanilineThe amino group strongly directs ortho/para. The C4 position is most favorable.
Sulfonation (SO₃/H₂SO₄)4-Amino-5-(3-chlorophenoxy)-2-methylbenzenesulfonic acid4-(2-Amino-4-methylphenoxy)-2-chlorobenzenesulfonic acidSulfonation is reversible and can be influenced by steric factors.
Friedel-Crafts Acylation (RCOCl/AlCl₃)N-(4-acetyl-2-(3-chlorophenoxy)-5-methylphenyl)acetamideNot favorableThe amino group complexes with the Lewis acid catalyst, deactivating the ring. Protection of the amine as an amide would be necessary to facilitate this reaction on the aromatic ring. libretexts.org

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution. Experimental verification is required.

Halogenation Studies (beyond initial chlorination)

Further halogenation of this compound would likely see the introduction of a halogen atom onto the highly activated aniline ring. Direct halogenation of anilines can sometimes lead to polysubstitution due to the strong activating nature of the amino group. libretexts.org Milder conditions or protection of the amine may be employed to achieve monosubstitution.

Halogenating Agent Predicted Major Product Reaction Conditions Notes
Bromine (Br₂) in acetic acid4-Bromo-2-(3-chlorophenoxy)-5-methylanilineMild, controlled temperatureThe position para to the strongly activating amino group is the most probable site of substitution.
N-Iodosuccinimide (NIS)2-(3-Chlorophenoxy)-4-iodo-5-methylanilineAcetonitrile, room temperatureNIS is a milder iodinating agent suitable for activated rings.
Copper(II) Chloride (CuCl₂)4-Chloro-2-(3-chlorophenoxy)-5-methylanilineIonic liquid, 40°CThis method has been shown to be effective for the para-chlorination of unprotected anilines. beilstein-journals.org

This table contains hypothetical reaction data based on known halogenation methodologies for anilines.

Metal-Catalyzed Cross-Coupling Reactions

The chloro-substituted phenoxy ring of this compound is a potential substrate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atom can participate in oxidative addition to a low-valent metal catalyst, such as palladium.

Common cross-coupling reactions include the Suzuki-Miyaura coupling (with boronic acids), the Heck reaction (with alkenes), and the Buchwald-Hartwig amination (with amines). The success of these reactions would depend on the choice of catalyst, ligand, and reaction conditions to overcome the relative inertness of the C-Cl bond compared to C-Br or C-I bonds.

Coupling Reaction Coupling Partner Catalyst/Ligand System Predicted Product
Suzuki-MiyauraPhenylboronic acidPd(OAc)₂ / SPhos2-(Biphenyl-3-yloxy)-5-methylaniline
HeckStyrenePd(OAc)₂ / P(o-tol)₃5-Methyl-2-(3-styrylphenoxy)aniline
Buchwald-HartwigMorpholinePd₂(dba)₃ / XPhos5-Methyl-2-(3-(morpholin-4-yl)phenoxy)aniline

This table illustrates potential applications of metal-catalyzed cross-coupling reactions with this compound.

Mechanistic Insights into Key Chemical Transformations

The mechanisms of the aforementioned reactions are well-established in organic chemistry.

In electrophilic aromatic substitution , the reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The substituents on the ring influence the stability of this intermediate. For the aniline ring of this compound, the electron-donating amino and methyl groups stabilize the positive charge in the arenium ion, thus accelerating the reaction. The attack at the positions ortho and para to the amino group allows for resonance structures where the positive charge is delocalized onto the nitrogen atom, providing significant stabilization.

For metal-catalyzed cross-coupling reactions , the general catalytic cycle involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-chlorine bond of the chlorophenoxy ring, forming a palladium(II) intermediate.

Transmetalation (for Suzuki coupling) or Carbopalladation (for Heck coupling): The coupling partner transfers its organic group to the palladium center, or the alkene inserts into the palladium-carbon bond.

Reductive Elimination : The two organic fragments are eliminated from the palladium center, forming the new carbon-carbon or carbon-heteroatom bond and regenerating the palladium(0) catalyst.

The efficiency of these catalytic cycles is highly dependent on the nature of the ligands coordinated to the palladium center, which influence the rates of the individual steps. For a substrate like this compound, the choice of a bulky, electron-rich phosphine (B1218219) ligand is often crucial for facilitating the oxidative addition of the relatively unreactive aryl chloride bond.

Theoretical and Computational Chemistry Studies of 2 3 Chlorophenoxy 5 Methylaniline

Electronic Structure and Quantum Chemical Analysis

The electronic structure of 2-(3-chlorophenoxy)-5-methylaniline is fundamental to understanding its chemical behavior. Quantum chemical analyses provide a detailed picture of electron distribution, orbital energies, and bonding characteristics.

Molecular Orbital Theory Calculations

Molecular Orbital (MO) theory offers a foundational understanding of the electronic structure of this compound. The interaction between the atomic orbitals of the constituent atoms leads to the formation of bonding and antibonding molecular orbitals, which extend over the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate the molecule's reactivity.

In this compound, the HOMO is expected to be predominantly localized on the electron-rich aniline (B41778) ring, specifically involving the nitrogen lone pair and the π-system of the benzene (B151609) ring. The LUMO, conversely, is likely to be distributed over the chlorophenoxy moiety, influenced by the electron-withdrawing nature of the chlorine atom and the ether linkage. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. For analogous compounds like 4-nitro-2-phenoxy aniline, the HOMO-LUMO energy gap has been computed to be around 4 eV, indicating a relatively high reactivity. asianpubs.org

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic properties of molecules of this size and complexity. The B3LYP functional combined with a basis set such as 6-311G(d,p) is a commonly employed method for such calculations, providing a good balance between accuracy and computational cost. researchgate.netinpressco.com

DFT calculations can provide a wealth of information, including optimized molecular geometry, charge distribution, and various electronic parameters. Natural Bond Orbital (NBO) analysis, a common component of DFT studies, allows for the investigation of charge transfer interactions between different parts of the molecule. For this compound, NBO analysis would likely reveal significant delocalization of the nitrogen lone pair electrons into the aniline ring's π-system and more subtle interactions across the ether bridge.

The molecular electrostatic potential (MEP) surface is another valuable output from DFT calculations. It visualizes the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP would likely show a negative potential (red and yellow regions) around the nitrogen atom of the amino group and the oxygen atom of the ether linkage, indicating their susceptibility to electrophilic attack. Conversely, positive potentials (blue regions) would be expected around the hydrogen atoms of the amino group and potentially near the chlorine atom, highlighting regions prone to nucleophilic interaction. researchgate.netresearchgate.nettci-thaijo.orgthaiscience.info

Table 1: Theoretical Electronic Properties of this compound (Predicted based on DFT B3LYP/6-311G(d,p) calculations of analogous compounds)

PropertyPredicted Value
HOMO Energy~ -5.5 eV
LUMO Energy~ -1.5 eV
HOMO-LUMO Gap~ 4.0 eV
Dipole Moment~ 2.5 - 3.5 D

Conformational Analysis and Energy Landscapes

The flexibility of the ether linkage in this compound allows for multiple conformations, each with a distinct energy. Conformational analysis aims to identify the most stable conformers and the energy barriers to rotation between them.

Computational methods can be used to construct a potential energy surface by systematically rotating these torsional angles and calculating the energy at each point. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which represent the energy barriers for interconversion. For substituted diphenyl ethers, it has been shown that the most stable conformations often involve a non-planar arrangement of the two rings to minimize steric hindrance. researchgate.netacs.orgrsc.org In the case of this compound, the presence of the methyl and amino groups on one ring and the chlorine atom on the other will influence the preferred orientation.

Table 2: Predicted Stable Conformations and Rotational Barriers for this compound

ConformerDihedral Angle (C-O-C-C)Relative Energy (kcal/mol)
Global Minimum~ 60-80°0.0
Local Minimum~ 280-300°0.5 - 1.5
Rotational Barrier~ 90° / 270°3 - 5

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model potential chemical reactions involving this compound and to characterize the transition states of these reactions. This provides valuable information about reaction mechanisms and kinetics.

One area of interest could be the modeling of radical reactions. For instance, the formation of a phenoxyl radical on the chlorophenoxy ring or an anilinyl radical on the methylaniline ring could be investigated. youtube.com Computational methods can be used to calculate the bond dissociation energies (BDEs) for the various C-H and N-H bonds to predict the most likely site of radical formation. Studies on para-substituted anilines have explored the influence of substituents on N-H bond dissociation enthalpies. benthamdirect.com

Once a reaction pathway is proposed, the structures and energies of the reactants, products, and any intermediates can be calculated. The transition state, which is the highest energy point along the reaction coordinate, can also be located and characterized. The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is a key determinant of the reaction rate.

Intermolecular Interaction Modeling

The way in which molecules of this compound interact with each other and with other molecules is crucial for understanding its bulk properties. Intermolecular interactions can be modeled using computational methods to determine the strength and nature of these interactions.

The primary intermolecular forces at play for this molecule would be van der Waals forces (dispersion and repulsion) and dipole-dipole interactions, given its polarity. Hydrogen bonding is also a significant factor, with the amino group acting as a hydrogen bond donor and the nitrogen and oxygen atoms acting as hydrogen bond acceptors. colostate.eduijcce.ac.ir

Computational studies can calculate the interaction energies between pairs of molecules in various orientations to identify the most stable dimeric structures. github.io These calculations can be broken down into different components (electrostatic, exchange-repulsion, induction, and dispersion) to understand the nature of the forces holding the molecules together. rsc.org

Prediction of Spectroscopic Signatures (Vibrational, Electronic)

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for identification and characterization.

Vibrational Spectroscopy (Infrared)

The vibrational frequencies of this compound can be calculated using DFT methods. These calculations provide a theoretical infrared (IR) spectrum, which shows the frequencies and intensities of the various vibrational modes of the molecule. asianpubs.orgresearchgate.net This predicted spectrum can be invaluable in interpreting experimental IR spectra. Key vibrational modes for this molecule would include N-H stretching of the amino group, C-O-C stretching of the ether linkage, and various C-H and C-C stretching and bending modes of the aromatic rings. chemrxiv.orgnist.gov

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Asymmetric Stretch~3450
N-H Symmetric Stretch~3360
Aromatic C-H Stretch~3050-3100
Aliphatic C-H Stretch~2920-2980
C=C Aromatic Stretch~1500-1600
N-H Scissoring~1620
Asymmetric C-O-C Stretch~1240
Symmetric C-O-C Stretch~1040
C-Cl Stretch~700-800

Electronic Spectroscopy (UV-Vis)

Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis) of this compound. These calculations determine the energies of the electronic transitions from the ground state to various excited states. researchgate.net The main electronic transitions in this molecule are expected to be π → π* transitions within the aromatic rings and potentially charge-transfer transitions between the aniline and chlorophenoxy moieties. libretexts.org The predicted wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (which relate to the intensity of the absorption) can be compared with experimental UV-Vis spectra. chemrxiv.org

Table 4: Predicted Electronic Transitions for this compound

TransitionPredicted λmax (nm)Nature of Transition
S₀ → S₁~290-310π → π* (Aniline ring)
S₀ → S₂~240-260π → π* (Chlorophenoxy ring)

Advanced Spectroscopic Characterization in Research of 2 3 Chlorophenoxy 5 Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (beyond basic identification)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. While one-dimensional (1D) NMR provides initial information on the chemical environment of protons (¹H) and carbons (¹³C), advanced two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all signals and for confirming the precise connectivity of the atoms within 2-(3-Chlorophenoxy)-5-methylaniline.

For a molecule with the complexity of this compound, a combination of 2D-NMR experiments is employed to map out the complete structural framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through-bond, typically over two to three bonds. For this compound, COSY would be crucial for identifying the spin systems within the two aromatic rings. For instance, the protons on the methyl-substituted aniline (B41778) ring would show correlations that help to trace their connectivity, distinguishing them from the protons on the chlorophenoxy ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a specific proton to the carbon it is attached to. This allows for the direct assignment of carbon signals based on the more readily assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, regardless of whether they are connected through bonds. This is invaluable for determining the molecule's conformation in solution. For instance, NOESY could reveal through-space interactions between the protons of the two aromatic rings, providing insights into their relative orientation around the ether bond.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from similar substituted anilines and diphenyl ethers, is presented below. researchgate.net The exact values would be confirmed and assigned using the suite of 2D-NMR experiments described.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methyl Protons~2.2~20
Amino Protons~3.5 (broad)-
Aromatic Protons (Aniline Ring)6.5 - 7.0115 - 150
Aromatic Protons (Phenoxy Ring)6.8 - 7.3118 - 160
Aromatic Carbons (Aniline Ring)-115 - 150
Aromatic Carbons (Phenoxy Ring)-118 - 160

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule. americanpharmaceuticalreview.comresearchgate.net The IR spectrum arises from changes in the dipole moment during molecular vibrations, while the Raman spectrum results from changes in polarizability.

For this compound, these techniques would confirm the presence of key functional groups:

N-H Vibrations: The aniline moiety would exhibit characteristic N-H stretching vibrations in the IR spectrum, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹. researchgate.net The N-H bending vibrations would be observed in the 1590-1650 cm⁻¹ region.

C-N Vibrations: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) is expected in the 1250-1380 cm⁻¹ range.

C-O-C Vibrations: The diaryl ether linkage is characterized by strong C-O-C stretching bands. Asymmetric stretching typically appears in the 1200-1270 cm⁻¹ region, while symmetric stretching is found around 1020-1080 cm⁻¹. iitm.ac.in

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to a series of bands in the 1400-1600 cm⁻¹ region. nih.gov

C-Cl Vibrations: The C-Cl stretching vibration from the chlorophenoxy ring would produce a strong band in the fingerprint region, typically between 600 and 800 cm⁻¹.

The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule, as some vibrations may be strong in one technique and weak or absent in the other. cuni.cz

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
N-H (Amine)Stretching3300 - 3500Medium-StrongWeak
Aromatic C-HStretching3000 - 3100MediumStrong
C=C (Aromatic)Stretching1400 - 1600Medium-StrongStrong
C-O-C (Ether)Asymmetric Stretching1200 - 1270StrongMedium
C-N (Amine)Stretching1250 - 1380MediumMedium
C-ClStretching600 - 800StrongStrong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org The chromophores in this compound are the substituted benzene (B151609) rings. The presence of the amino and chlorophenoxy groups as substituents on the aromatic rings influences the energy of these transitions and thus the wavelength of maximum absorption (λ_max).

Electronic Transition Expected λ_max (nm) Chromophore
π → π~240 - 260Benzene Ring
π → π~280 - 320Substituted Benzene Rings

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotope Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which helps in structural elucidation.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion and its fragments, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways for diaryl ethers and anilines. nih.govmiamioh.edulibretexts.org Common fragmentation pathways would include:

Cleavage of the ether bond: This would lead to the formation of ions corresponding to the chlorophenoxy and methylanilino moieties.

Loss of the chlorine atom: A fragment corresponding to [M-Cl]⁺ might be observed.

Loss of the methyl group: A fragment corresponding to [M-CH₃]⁺ is also possible.

Fragmentation of the aniline ring: Cleavage of the amine group or rearrangement reactions are also plausible. libretexts.org

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, enabling the calculation of the elemental composition and further confirming the identity of the compound.

Ion Proposed Structure Expected m/z
[M]⁺C₁₃H₁₂ClNO⁺233.06
[M+2]⁺C₁₃H₁₂³⁷ClNO⁺235.06
[M-Cl]⁺C₁₃H₁₂NO⁺198.09
[C₆H₄ClO]⁺Chlorophenoxy cation127.00
[C₇H₈N]⁺Methylanilino cation106.07

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule can be calculated, revealing the precise positions of all atoms in the crystal lattice.

A successful X-ray crystallographic analysis of this compound would provide a wealth of information, including:

Bond lengths and bond angles: Precise measurements of all bond lengths and angles within the molecule.

Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including hydrogen bonding involving the amine group and other non-covalent interactions like π-π stacking. caltech.edu

This detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions with other molecules. While no specific crystal structure for this compound is publicly available in the searched literature, the technique remains the gold standard for solid-state structural elucidation.

Circular Dichroism (CD) Spectroscopy (if chiral forms are synthesized/studied)

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. This technique is used to study chiral molecules. This compound itself is not chiral. However, if it were to be derivatized with a chiral auxiliary or resolved into enantiomers due to atropisomerism (hindered rotation around a single bond), then CD spectroscopy would be a crucial tool. It could be used to determine the absolute configuration of the enantiomers and to study conformational changes in chiral environments. As there is no indication in the searched literature of the synthesis or study of chiral forms of this compound, this technique is not currently applicable.

No Publicly Available Data on the In Vitro Biological Activity of this compound

Following a comprehensive search of publicly available scientific literature, no specific data or research articles were identified detailing the in vitro biological activity of the chemical compound This compound .

The investigation included targeted searches for studies on its potential effects on biological systems, including enzyme inhibition or activation, receptor binding, and protein-ligand interactions. Furthermore, searches for cellular and cell-free system assays aimed at elucidating its mechanism of action also yielded no relevant results for this specific compound.

While research exists for structurally related or similarly named compounds, the scientific community has not published any findings directly pertaining to the in vitro biological profile of this compound. Therefore, the requested article, structured around its biological activities and mechanistic investigations, cannot be generated at this time due to the absence of foundational research data.

This lack of information prevents any scientifically accurate discussion on the following topics for this compound:

In Vitro Biological Activity and Mechanistic Investigations of 2 3 Chlorophenoxy 5 Methylaniline

Cellular Assays for Mechanistic Elucidation

Cell-Free System Studies

Further research and publication in peer-reviewed scientific journals would be required to provide the necessary data to address the proposed article outline.

Subcellular Localization Studies

There is currently no available information from published studies to determine the subcellular localization of 2-(3-Chlorophenoxy)-5-methylaniline. Techniques such as fluorescence microscopy with a labeled version of the compound or cell fractionation followed by analytical quantification would be necessary to ascertain its distribution within cellular compartments like the nucleus, cytoplasm, mitochondria, or endoplasmic reticulum.

Molecular Pathway Analysis (e.g., Western Blotting, RT-qPCR on targets)

No studies utilizing methods like Western Blotting or RT-qPCR to investigate the effects of this compound on specific molecular pathways have been found. Consequently, there is no data on potential molecular targets or the downstream signaling cascades that might be modulated by this compound. Research in this area would be required to understand its mechanism of action at a molecular level.

Molecular Interaction Studies Involving 2 3 Chlorophenoxy 5 Methylaniline

Non-Covalent Interactions with Biomolecules (e.g., proteins, DNA, RNA)

Currently, specific detailed studies on the non-covalent interactions of 2-(3-Chlorophenoxy)-5-methylaniline with biomolecules such as proteins, DNA, and RNA are not extensively available in publicly accessible research. However, based on the general principles of molecular interactions, it is understood that RNA can engage in interactions with other molecules, including small organic compounds, through various mechanisms. For instance, RNA regulation can be mediated by a second targeting RNA molecule, a process central to microRNA functions. Techniques like selective 2'-hydroxyl acylation analyzed by primer extension (SHAPE) are employed to probe the structure of RNA and can resolve interactions between RNA and proteins. nih.gov The interaction between a microRNA loaded into an Argonaute (AGO) protein and its target messenger RNA (mRNA) is a well-documented example of such complex molecular recognitions. nih.gov

Interactions with Synthetic Polymers or Materials

Information regarding the specific interactions between this compound and synthetic polymers or materials is not readily found in the current scientific literature.

Solvent-Solute Interaction Studies

Detailed experimental studies focusing specifically on the solvent-solute interactions of this compound are not widely documented.

Ligand-Receptor or Enzyme-Substrate Binding Energetics (In Vitro)

There is a lack of specific in vitro studies detailing the ligand-receptor or enzyme-substrate binding energetics for this compound in the available scientific research.

Advanced Research Applications and Future Directions for 2 3 Chlorophenoxy 5 Methylaniline

Utility as a Synthetic Building Block in Complex Molecule Synthesis

The structure of 2-(3-Chlorophenoxy)-5-methylaniline makes it a valuable intermediate or building block for the construction of more complex molecules. The primary reactive site is the amino (-NH2) group on the aniline (B41778) ring, which serves as a versatile handle for a multitude of chemical transformations. This functional group allows for the facile introduction of diverse molecular fragments, enabling the exploration of a broad chemical space.

Key transformations of the aniline moiety include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides, which are stable linkages found in many biologically active compounds.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a class of compounds with extensive applications in medicinal chemistry.

Alkylation and Arylation: The nitrogen atom can be alkylated or arylated to create secondary or tertiary amines, modifying the steric and electronic properties of the molecule.

Diazotization: The amine can be converted into a diazonium salt, which is a highly versatile intermediate for introducing a wide range of substituents (e.g., halogens, cyano, hydroxyl groups) onto the aromatic ring via Sandmeyer or related reactions.

The diaryl ether core of the molecule is a common structural feature in many natural products and synthetic compounds, providing conformational rigidity and metabolic stability. By using this compound as a starting material, chemists can efficiently incorporate this diaryl ether-aniline scaffold into larger, more intricate molecular architectures for applications in drug discovery and agrochemicals. chemimpex.com

Table 1: Potential Derivatization Reactions of this compound

Reaction TypeReagent(s)Product Functional GroupPotential Application
AcylationAcetyl Chloride (CH₃COCl)AmidePharmaceutical synthesis
SulfonylationToluenesulfonyl Chloride (TsCl)SulfonamideMedicinal chemistry
N-AlkylationMethyl Iodide (CH₃I)Secondary AmineIntermediate synthesis
Boc ProtectionDi-tert-butyl dicarbonate (B1257347) (Boc)₂OBoc-CarbamateProtecting group for multi-step synthesis
IminationBenzaldehydeSchiff Base/ImineLigand synthesis for coordination chemistry

Application in Materials Science Research (e.g., functional polymers, sensors)

In materials science, aromatic compounds containing ether linkages and halogen substituents are sought after for creating high-performance polymers. The this compound structure possesses attributes that could be advantageous for materials applications.

Functional Polymers: The aniline moiety can be used to incorporate the molecule into polymer chains, for instance, through polymerization reactions to form polyanilines or by grafting it onto existing polymer backbones. The resulting polymers could exhibit enhanced thermal stability, flame retardancy (due to the chlorine atom), and specific optical properties (due to the aromatic rings). Research on phenoxy ring-substituted acrylates, for example, has shown their utility in copolymerization to create new materials. mdpi.com

Development as a Molecular Probe for Biological Systems (In Vitro)

Molecular probes are essential tools for studying biological processes at the molecular level. The phenoxy-aniline scaffold is a key component in various molecules designed to interact with biological targets. For instance, derivatives of N-(4-phenoxybenzyl)aniline have been synthesized and evaluated for their ability to inhibit enzymes like acetylcholinesterase, which is relevant in the study of Alzheimer's disease. Current time information in Bangalore, IN.

The this compound scaffold could be a starting point for developing novel molecular probes for in vitro assays. By attaching reporter groups (like fluorophores or biotin) or photo-cross-linking agents to the aniline nitrogen, researchers could create tools to:

Identify and characterize binding partners in complex biological mixtures.

Quantify enzyme activity through fluorescent or colorimetric readouts.

Visualize cellular components or processes through bioimaging techniques.

The specific substitution pattern (chloro and methyl groups) would modulate the probe's solubility, lipophilicity, and binding interactions, allowing for the fine-tuning of its properties for specific biological questions.

Novel Methodologies for Synthesis and Derivatization

The synthesis of diaryl ethers and N-aryl anilines is a cornerstone of modern organic chemistry, with methods like the Ullmann condensation being historically significant. wikipedia.orgsynarchive.com A plausible and efficient route to synthesize this compound itself would be a copper-catalyzed Ullmann-type cross-coupling reaction. organic-chemistry.orgmdpi.com This approach offers modularity, allowing for the synthesis of a library of related analogues by varying the coupling partners.

Table 2: Plausible Synthetic Routes via Ullmann Condensation

RouteReactant 1Reactant 2Key Reaction Type
A2-Amino-4-methylphenol1-Bromo-3-chlorobenzeneC-O Bond Formation
B3-Chlorophenol (B135607)2-Bromo-5-methylanilineC-O Bond Formation
C3-Chlorophenol2-Iodo-5-methylanilineC-O Bond Formation (more reactive halide)

Novel methodologies are continuously being developed to improve these classic reactions, focusing on milder reaction conditions, more efficient and less toxic catalysts (e.g., using nano-copper or specific ligands), and broader substrate scopes. mdpi.com Research into the derivatization of this compound would likely focus on regioselective functionalization of the aromatic rings or exploiting the versatile reactivity of the amine group, as detailed in section 9.1.

Integration with Artificial Intelligence and Machine Learning in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by accelerating the design and discovery of new molecules and materials. nih.gov These computational tools can be applied to this compound in several ways:

Property Prediction: ML models can be trained on large chemical datasets to predict various physicochemical properties (e.g., solubility, boiling point), biological activities, and potential toxicity profiles of the molecule and its derivatives based solely on their structure. This can help prioritize which derivatives to synthesize and test. synarchive.com

Synthetic Route Optimization: AI can analyze known chemical reactions to propose and optimize synthetic pathways. byjus.com For a target derivative of this compound, an AI model could suggest the best starting materials and reaction conditions to maximize yield and minimize byproducts.

De Novo Design: Generative AI models can design novel molecules with desired properties from scratch. byjus.com By providing a set of target properties (e.g., high binding affinity to a specific protein, optimal lipophilicity), a generative model could propose new derivatives based on the this compound scaffold that have a high probability of success.

Emerging Research Frontiers for Related Phenoxy-Aniline Scaffolds

The broader class of phenoxy-aniline compounds is at the forefront of several research areas. The insights gained from these studies highlight promising future directions for this compound.

Agrochemicals: Diaryl amine structures are present in commercial fungicides. google.com The design and synthesis of novel aniline derivatives of existing agrochemicals is an active area of research to overcome resistance and improve efficacy. The unique substitution pattern of this compound makes it an interesting candidate for exploration in this field.

Medicinal Chemistry: Phenoxy-aniline derivatives are being investigated for a range of therapeutic applications. This includes their use as cell-protecting agents in ischemic diseases and as potential treatments for neurodegenerative disorders. Current time information in Bangalore, IN.organic-chemistry.org The ability to modify the aniline and phenoxy rings allows for the fine-tuning of pharmacological properties to optimize potency and selectivity while minimizing off-target effects.

Complex Organic Synthesis: The development of practical, regioselective methods for synthesizing substituted anilines remains a key goal in organic chemistry. The phenoxy-aniline scaffold serves as a challenging and relevant target for developing and showcasing the power of new synthetic methodologies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3-Chlorophenoxy)-5-methylaniline, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A robust synthesis involves coupling 3-chlorophenol with 5-methylaniline derivatives under basic conditions. For example, a sealed-tube reaction using KOH in ethanol at 80°C for 24 hours achieves moderate yields (e.g., 93% in related aniline derivatives) . Post-reaction, extraction with ethyl acetate and purification via silica gel chromatography (n-hexane/EtOAc gradients) are critical for removing unreacted starting materials and byproducts. Monitoring reaction progress with TLC or HPLC ensures optimization.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments (e.g., distinguishing chlorophenoxy and methylaniline groups) .
  • IR spectroscopy to identify functional groups (e.g., N-H stretches at ~3400 cm⁻¹ for aniline) .
  • Melting point analysis (mp 97–103°C for analogous compounds) to assess crystallinity and purity .

Q. What solvents are compatible with this compound for experimental workflows?

  • Methodological Answer : Based on solubility data for structurally similar anilines:

  • Polar aprotic solvents (e.g., methanol, ethyl acetate) are effective for reactions and extractions .
  • Avoid strong acids/bases that may protonate the aniline group, altering reactivity. Compatibility with ethers (e.g., methyl ethyl ketone) is noted in related compounds .

Advanced Research Questions

Q. How does the electronic nature of the chlorophenoxy group influence the compound’s stability under oxidative or photolytic conditions?

  • Methodological Answer : The electron-withdrawing chlorine atom may enhance stability against oxidation but increase susceptibility to nucleophilic substitution. To test this:

  • Expose the compound to UV light (λ = 254 nm) in methanol and monitor degradation via HPLC-MS .
  • Compare stability with non-chlorinated analogs (e.g., 2-phenoxy-5-methylaniline) to isolate electronic effects .

Q. What strategies can resolve contradictions in reported physical properties (e.g., melting points) for this compound?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Researchers should:

  • Recrystallize the compound from multiple solvents (e.g., hexane vs. ethanol) and compare DSC thermograms .
  • Perform elemental analysis to verify stoichiometry and rule out hydrate formation .

Q. How can computational modeling predict the reactivity of this compound in catalytic coupling reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate:

  • Frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for cross-coupling (e.g., Buchwald-Hartwig amination) .
  • Charge distribution maps to assess interactions with transition metal catalysts (e.g., Pd or Ru complexes) .

Q. What analytical methods are suitable for detecting trace degradation products in environmental samples?

  • Methodological Answer : Employ high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) to identify metabolites. For example:

  • Monitor for dechlorinated byproducts (e.g., 2-phenoxy-5-methylaniline) using isotopic labeling or fragmentation patterns .
  • Validate methods with spiked samples to achieve detection limits <1 ppb .

Safety & Handling Considerations

Q. What precautions are necessary given the limited toxicity data for this compound?

  • Methodological Answer : Assume potential toxicity based on structural analogs (e.g., chloroanilines are often hepatotoxic). Use:

  • PPE : Nitrile gloves, lab coats, and fume hoods during handling .
  • Waste disposal : Neutralize with dilute HCl before incineration to avoid releasing aromatic amines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.